molecular formula C24H24N4O3 B11208920 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)piperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)piperidine-4-carboxamide

Cat. No.: B11208920
M. Wt: 416.5 g/mol
InChI Key: YMQHIDIEJDYPFX-UHFFFAOYSA-N
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Description

This compound features a benzofuropyrimidinyl core linked to a piperidine-4-carboxamide scaffold, with an N-(3-methoxybenzyl) substituent. The benzofuro[3,2-d]pyrimidine moiety is a polycyclic heteroaromatic system that may confer unique electronic and steric properties, influencing binding interactions with biological targets such as kinases.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H24N4O3/c1-30-18-6-4-5-16(13-18)14-25-24(29)17-9-11-28(12-10-17)23-22-21(26-15-27-23)19-7-2-3-8-20(19)31-22/h2-8,13,15,17H,9-12,14H2,1H3,(H,25,29)

InChI Key

YMQHIDIEJDYPFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method involves the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-b]pyridines

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidinecarboxamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may have distinct biological activities and applications.

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogs and their properties:

Compound Name Heterocyclic Core Piperidine Substituent Biological Activity/Target Key Differences vs. Target Compound References
1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)piperidine-4-carboxamide (Target) Benzofuro[3,2-d]pyrimidine N-(3-Methoxybenzyl) Potential LIMK inhibitor (Type III) Reference compound
1-(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(3-phenoxyphenyl)piperidine-4-carboxamide Pyrrolo[2,3-d]pyrimidine N-(3-Phenoxyphenyl) Type I LIMK2 inhibitor ATP-competitive; smaller heterocycle
AZD5363 (Capivasertib) Pyrrolo[2,3-d]pyrimidine N-(4-Chlorophenyl-3-hydroxypropyl) AKT inhibitor (antineoplastic) Hydrophilic substituent; clinical use in cancer
1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propoxybenzyl)piperidine-3-carboxamide Benzofuro[3,2-d]pyrimidine N-(4-Propoxybenzyl) Unknown 3-Carboxamide vs. 4-carboxamide; propoxy group
1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide Benzofuro[3,2-d]pyrimidine N-(4-Chlorophenethyl) Unknown Chlorophenyl vs. methoxybenzyl; ethyl linker

Key Research Findings

Kinase Inhibition Mechanisms: The target compound is hypothesized to act as a Type III LIMK2 inhibitor (binds DFG-out conformation, non-ATP competitive), contrasting with the ATP-competitive Type I inhibitor in . This may enhance selectivity by avoiding competition with high intracellular ATP concentrations . The benzofuropyrimidine core’s extended aromatic system may improve hydrophobic interactions in kinase binding pockets compared to pyrrolopyrimidine analogs .

Conversely, 4-chlorophenethyl () introduces electron-withdrawing effects, which may influence target binding kinetics. Piperidine Position: The shift from 4-carboxamide (target) to 3-carboxamide () could disrupt hydrogen bonding networks critical for activity .

Biological Activity Trends :

  • Pyrrolopyrimidine derivatives (e.g., AZD5363) demonstrate potent AKT inhibition due to their 4-chlorophenyl/hydroxypropyl substituents, highlighting the importance of polar groups in targeting specific kinases .
  • Benzofuropyrimidine analogs with bulkier substituents (e.g., cyclohexenylethyl in ) show reduced solubility but may enhance blood-brain barrier penetration for CNS targets .

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